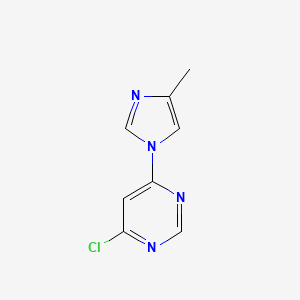

4-(4-Phenylphenyl)pyridine

Overview

Description

4-Phenylpyridine is a phenylpyridine with the molecular formula C11H9N . It is also known by other names such as 4-PHENYLPYRIDINE, Pyridine, 4-phenyl-, p-Phenylpyridine, and 4-Phenyl-pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge in heterocyclic chemistry, particularly from pyridine itself .Molecular Structure Analysis

The molecular structure of 4-Phenylpyridine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC name is 4-phenylpyridine and the InChIKey is JVZRCNQLWOELDU-UHFFFAOYSA-N .Chemical Reactions Analysis

The direct position-selective C-4 alkylation of pyridines has been a long-standing challenge in heterocyclic chemistry . A variety of pyridine derivatives have been found capable of activating diboron(4) compounds, and different reaction mechanisms have been identified .Physical And Chemical Properties Analysis

4-Phenylpyridine has a molecular weight of 155.20 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Alkaline Anion Exchange Membranes for Fuel Cells

4-(4-Phenylphenyl)pyridine: has been utilized in the synthesis of novel alkaline anion exchange membranes (AEMs) for application in alkaline fuel cells (AFCs) . These membranes exhibit good thermal stability, solubility behavior, and high levels of hydroxide conductivity, which are crucial for efficient energy conversion. The highest hydroxide conductivity achieved was 83.35 mS cm−1 at 80°C , indicating significant potential for these materials in sustainable energy technologies .

Pharmaceutical Applications

Compounds containing the 4-phenylpyridine unit have shown diverse pharmacological properties due to their physiochemical characteristics like water solubility, weak basicity, and hydrogen bond-forming ability . These properties make them suitable for drug design, where they can contribute to the development of new medications with unique modes of action.

Materials Science

The 4-substituted pyridine derivatives , including 4-(4-Phenylphenyl)pyridine , find unique applications in materials science due to their ability to undergo photochemical reactions . These reactions can generate stable radical species under ambient conditions, which is beneficial for creating materials with specific desired properties, such as color-changing or self-healing materials.

Agricultural Chemicals

Pyridine derivatives are important in the agricultural sector, particularly in the formulation of herbicides, insecticides, fungicides, and plant growth regulators . The 4-phenylpyridine structure can be incorporated into these compounds to enhance their bioactivity and effectiveness in protecting crops and controlling pests.

Chemical Intermediates

In the chemical industry, 4-(4-Phenylphenyl)pyridine serves as an intermediate in the synthesis of various consumer products . Its role as an intermediate is pivotal in the production of complex molecules that are used in a wide range of applications, from polymers to specialty chemicals.

Catalysis

This compound has been used in the preparation of magnetically recoverable catalysts . These catalysts are advantageous for their reusability and efficiency in catalyzing chemical reactions, which is essential for green chemistry practices and reducing waste in industrial processes.

Safety and Hazards

Future Directions

There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Mechanism of Action

Target of Action

The primary target of 4-(4-Phenylphenyl)pyridine is the human placental aromatase cytochrome P-450 . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

4-(4-Phenylphenyl)pyridine interacts with its target by binding to the human placental aromatase cytochrome P-450, resulting in the inhibition of this enzyme . This interaction leads to changes in the enzyme’s activity, affecting the biosynthesis of estrogens.

Biochemical Pathways

The inhibition of the human placental aromatase cytochrome P-450 by 4-(4-Phenylphenyl)pyridine affects the estrogen biosynthesis pathway . This can lead to downstream effects such as altered estrogen levels, which can impact various physiological processes regulated by these hormones.

Result of Action

The molecular and cellular effects of 4-(4-Phenylphenyl)pyridine’s action primarily involve the inhibition of the human placental aromatase cytochrome P-450 . This inhibition can lead to decreased estrogen biosynthesis, potentially affecting processes regulated by these hormones.

properties

IUPAC Name |

4-(4-phenylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWMXGICVAFMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650311 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenylphenyl)pyridine | |

CAS RN |

861024-61-5 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)

![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)